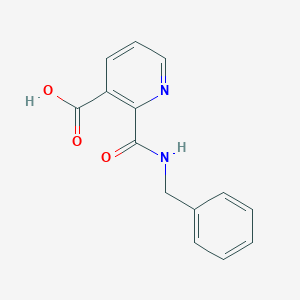

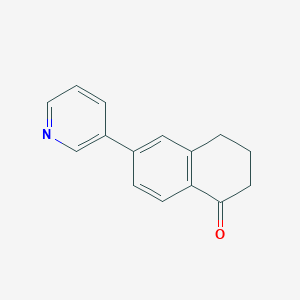

2-(methoxymethyl)-5-methyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a benzimidazole derivative that has been synthesized using various methods, and it has been shown to have significant biological activity.

Scientific Research Applications

DNA Interaction and Cellular Analysis

DNA Minor Groove Binder Hoechst 33258 and its Analogues a Review

The synthetic dye Hoechst 33258, which shares structural similarities with benzimidazole derivatives, binds strongly to the minor groove of double-stranded B-DNA, targeting AT-rich sequences. This property makes it valuable for cellular staining, flow cytometry, and the study of chromosomes and DNA in plant cell biology. Hoechst derivatives, including those related to benzimidazole structures, are utilized in radioprotection and as topoisomerase inhibitors, offering a foundation for drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Antifungal and Anthelmintic Applications

Benzimidazole Fungicides Mechanism of Action and Biological Impact

Benzimidazoles have extensive applications in agriculture and veterinary medicine as fungicides and anthelmintics. Their mode of action as specific inhibitors of microtubule assembly, by binding to tubulin, underscores their significance. This role provides insights into fungal cell biology, molecular genetics, and the structural characterization of the benzimidazole binding site, contributing to the development of new fungicides (Davidse, 1986).

Therapeutic Potential in Cancer Treatment

Recent Progress of Benzimidazole Hybrids for Anticancer Potential Benzimidazole derivatives have shown a broad range of biological activities, including anticancer properties. This review highlights the anticancer properties of benzimidazole derivatives through various mechanisms such as intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. It emphasizes the importance of substituents in the synthesis of targeted benzimidazole derivatives as anticancer agents, offering insights into rational drug design (Akhtar et al., 2019).

Medicinal Chemistry and Drug Design

A Comprehensive Review on Therapeutic Potential of Benzimidazole A Miracle Scaffold

Benzimidazole and its derivatives are highlighted for their diverse pharmacological roles in the medical sector, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-helminthic activities. This review underscores benzimidazole's importance as a pharmacophore in medicinal chemistry, providing a foundation for the development of new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

properties

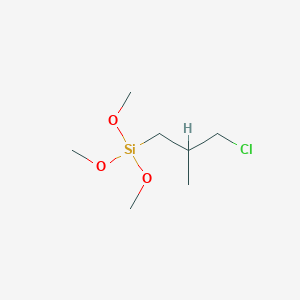

IUPAC Name |

2-(methoxymethyl)-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKDVZDASNHPNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358924 |

Source

|

| Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

630091-38-2 |

Source

|

| Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B176725.png)

![[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B176736.png)

![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)